1-Dehydroprogesterone (pregna-1,4-diene-3,20-dione) is a synthetic C21 steroid characterized by a 1,4-diene system in its A-ring, distinguishing it from the parent hormone progesterone [1]. In industrial and procurement contexts, this compound is highly valued as a critical pharmacopeial reference standard, officially designated as Progesterone EP Impurity J . Beyond its role in quality control, the flattened A-ring geometry imparted by the C1-C2 double bond makes it an essential advanced intermediate for the regioselective synthesis of highly functionalized corticosteroids and contragestational agents. Its distinct structural profile also alters its binding affinity to sterol-binding proteins, making it a specialized biochemical probe for studying steroid metabolism and fungal resistance mechanisms [2].
A buyer cannot substitute standard progesterone (pregn-4-ene-3,20-dione) or crude steroidal mixtures for 1-dehydroprogesterone. In pharmaceutical quality assurance, regulatory compliance mandates the use of the exact CAS 1162-54-5 standard to accurately quantify Impurity J during API batch release, as it exhibits a highly specific relative retention time (RRT ≈ 0.65) that cannot be calibrated using the parent API [1]. In synthetic applications, attempting to generate the 1,4-diene system directly from progesterone via conventional dibromination fails due to competitive halogenation at the C-17 position, leading to intractable byproduct mixtures [2]. Consequently, procurement of high-purity 1-dehydroprogesterone is technically required to bypass these synthetic bottlenecks and ensure precise analytical resolution.
In pharmaceutical quality control, 1-dehydroprogesterone serves as the mandated reference standard for Progesterone EP Impurity J. Under standard reverse-phase HPLC conditions, it demonstrates a distinct relative retention time (RRT) of approximately 0.65 compared to the parent progesterone API (RRT = 1.00)[1]. This significant difference in retention (ΔRRT ≈ 0.35) guarantees baseline resolution, which is a strict pharmacopeial requirement for the accurate quantification of related substances.
| Evidence Dimension | Relative Retention Time (RRT) in reverse-phase HPLC |
| Target Compound Data | 1-Dehydroprogesterone (Impurity J) elutes at RRT ≈ 0.65 |
| Comparator Or Baseline | Progesterone API (RRT = 1.00) |
| Quantified Difference | Distinct elution window (ΔRRT ≈ 0.35) ensuring baseline resolution |
| Conditions | Standard pharmacopeial reverse-phase HPLC method for Progesterone related substances |
Procurement of the exact standard is legally and technically required to calibrate HPLC instruments and quantify Impurity J during commercial Progesterone API batch release.
The synthesis of steroidal Δ1,4-dien-3-ones typically relies on the dibromination of a saturated 3-ketone followed by dehydrobromination. However, direct application of this conventional method to pregnane-3,20-dione (progesterone precursor) fails because the bromine competitively attacks the C-17 position before completing the necessary C-2/C-4 bromination [1]. To successfully synthesize 1-dehydroprogesterone, the process must utilize a protected side-chain intermediate (e.g., allopregnan-20β-ol-3-one acetate) to prevent this interference, highlighting the compound's complex synthetic requirements compared to simpler steroidal dienes.
| Evidence Dimension | Regioselectivity during A-ring dibromination |
| Target Compound Data | 1-Dehydroprogesterone synthesis requires starting from a protected C-20 alcohol to prevent side-chain interference |
| Comparator Or Baseline | Standard steroidal 3-ketones (lacking the 20-ketone) which dibrominate cleanly at C-2 and C-4 |
| Quantified Difference | Direct dibromination of pregnane-3,20-dione fails due to competitive bromination at C-17, necessitating a multi-step protected route |
| Conditions | Conventional dibromination/dehydrobromination sequence in steroid synthesis |
Industrial buyers must procure pre-synthesized 1-dehydroprogesterone rather than attempting direct dehydrogenation of progesterone, which yields complex C-17 brominated mixtures.
In microbiological studies, progesterone is known to strongly inhibit the growth of dermatophytes like Trichophyton mentagrophytes by binding to a specific cytoplasmic Progesterone-Binding Protein (PBP). However, the fungus escapes this stasis by enzymatically converting progesterone into polar metabolites, primarily 1-dehydroprogesterone [1]. Head-to-head assays demonstrate that 1-dehydroprogesterone exhibits significantly lower affinity for the fungal PBP and is substantially less inhibitory to fungal growth than the parent hormone, confirming its role as the primary metabolic escape vector.
| Evidence Dimension | Relative growth inhibitory potency and Progesterone-Binding Protein (PBP) affinity |
| Target Compound Data | 1-Dehydroprogesterone shows significantly lower PBP affinity and reduced growth inhibition |
| Comparator Or Baseline | Progesterone (high PBP affinity, strong growth inhibition) |
| Quantified Difference | Conversion to 1-dehydroprogesterone reduces PBP binding, permitting fungal escape from hormone-mediated stasis |
| Conditions | Cytoplasmic extracts and in vitro cultures of Trichophyton mentagrophytes |
Essential for researchers modeling fungal sterol metabolism, as standard progesterone cannot replicate the post-metabolic escape phase.
Deployed as the mandated reference standard (Progesterone EP Impurity J) for calibrating HPLC and LC-MS instruments to quantify related substances in commercial Progesterone batches, ensuring compliance with European Pharmacopoeia guidelines [1].
Utilized as a critical regioselective intermediate where the pre-installed 1,4-diene system is required to correctly orient subsequent C-6 or C-9 functionalization (e.g., halogenation, epoxidation) without the excessive byproduct formation seen when modifying standard progesterone [2].
Applied in microbiological assays to study the enzymatic conversion of host steroids and the specific mechanisms by which dermatophytes, such as Trichophyton mentagrophytes, escape hormone-mediated growth inhibition via reduced PBP affinity [3].